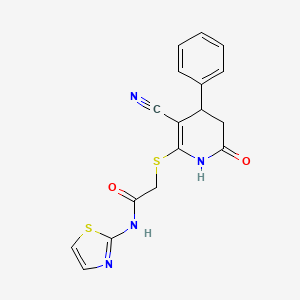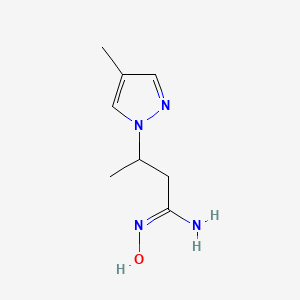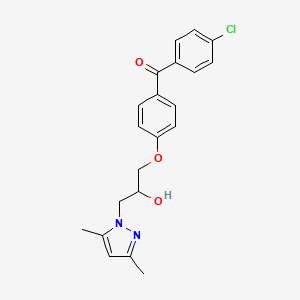
2-(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves linear or multistep reactions. For instance, Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substitutedacetamide derivatives, highlighting the complexity and variety in synthetic approaches that could be applied to similar compounds (Vinayak et al., 2014). Additionally, Shams et al. (2010) described the synthesis of heterocyclic derivatives starting from related cyanoacetamide compounds, indicating the diverse synthetic pathways and reactions involved in creating complex molecules with potential biological activities (Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using various spectroscopic methods. LCMS, IR, 1H, and 13C spectroscopies, alongside elemental analysis, are common techniques for characterizing the synthesized compounds, as discussed by Vinayak et al. (2014). These methods provide detailed insights into the molecular framework and functional groups present in the molecule, essential for understanding its chemical behavior and potential applications.
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can vary widely depending on their molecular structure. For example, Savchenko et al. (2020) explored intramolecular cyclization reactions of related acetamides, leading to the formation of pyridin-2(1H)-ones, indicating a possible reactive pathway for similar compounds (Savchenko et al., 2020). Such reactions not only expand the chemical diversity of these compounds but also hint at their potential utility in synthesizing novel heterocyclic structures.
Scientific Research Applications
Synthesis of Novel Derivatives
- This compound is used in the synthesis of novel derivatives with potential biological interest. For example, Fadda et al. (2010) utilized a similar compound for the synthesis of arylazocarbazole derivatives, highlighting its role in creating new chemical entities (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Corrosion Inhibition
- Yıldırım and Cetin (2008) explored the application of similar compounds as corrosion inhibitors. Their research focused on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their effectiveness in preventing corrosion, demonstrating another practical application of these compounds (Yıldırım & Cetin, 2008).
Antitumor Evaluation
- Shams et al. (2010) conducted a study on compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. They synthesized various heterocyclic derivatives and evaluated their antitumor activities, indicating the potential of these compounds in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial Activity
- Bondock et al. (2008) used a similar compound to synthesize new heterocycles incorporating antipyrine moiety. These compounds were then tested for their antimicrobial properties, showcasing the compound's relevance in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal Properties
- A study by Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety using a similar compound. These were assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlighting its potential use in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
properties
IUPAC Name |
2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c18-9-13-12(11-4-2-1-3-5-11)8-14(22)20-16(13)25-10-15(23)21-17-19-6-7-24-17/h1-7,12H,8,10H2,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHBOSBPBZVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2491990.png)




![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2491997.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)
![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)

![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2492006.png)
![4,5-dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2492009.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)
